![molecular formula C22H24N4O6 B329838 3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE](/img/structure/B329838.png)
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE is a complex organic compound characterized by the presence of nitro groups, benzoyl groups, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE typically involves multiple steps:
Nitration of 3-methylbenzoic acid: The starting material, 3-methylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.
Formation of 4-nitro-3-methylbenzoyl chloride: The nitrated product is then converted to the corresponding acyl chloride using thionyl chloride.
Amidation with cyclohexylamine: The acyl chloride is reacted with cyclohexylamine to form the amide bond, resulting in 4-nitro-N-(4-aminocyclohexyl)-3-methylbenzamide.
Further nitration: The intermediate is subjected to another nitration step to introduce the second nitro group, yielding the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Hydrolysis: Concentrated hydrochloric acid, sodium hydroxide in water.
Major Products
Reduction: 4-amino-N-[4-({4-amino-3-methylbenzoyl}amino)cyclohexyl]-3-methylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitro-3-methylbenzoic acid and 4-nitro-3-methylbenzamide.
Scientific Research Applications
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its structural complexity, it can be used in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The nitro groups can participate in redox reactions, while the amide bond provides structural stability and specificity in binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-methylaniline: Similar in structure but lacks the cyclohexyl ring and additional nitro group.
2,4-dinitro-N-methylaniline: Contains two nitro groups but differs in the position and absence of the cyclohexyl ring.
4-nitroaniline: A simpler compound with a single nitro group and no additional substituents.
Uniqueness
3-METHYL-N~1~-{4-[(3-METHYL-4-NITROBENZOYL)AMINO]CYCLOHEXYL}-4-NITROBENZAMIDE is unique due to its combination of multiple functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H24N4O6 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-methyl-N-[4-[(3-methyl-4-nitrobenzoyl)amino]cyclohexyl]-4-nitrobenzamide |
InChI |
InChI=1S/C22H24N4O6/c1-13-11-15(3-9-19(13)25(29)30)21(27)23-17-5-7-18(8-6-17)24-22(28)16-4-10-20(26(31)32)14(2)12-16/h3-4,9-12,17-18H,5-8H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
VRBKBGUMHYJWBD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2CCC(CC2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


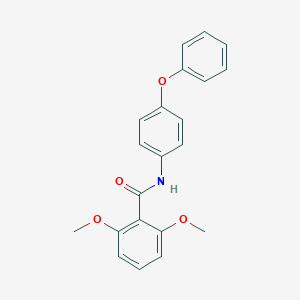
![10-ACETYL-3,3-DIMETHYL-11-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B329756.png)
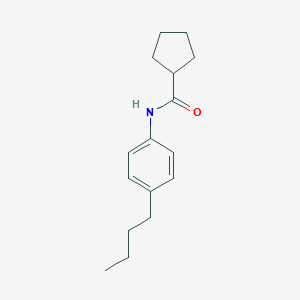
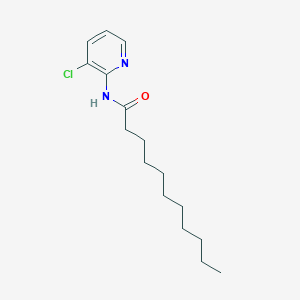
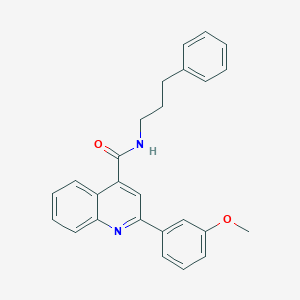
![isopropyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B329765.png)
![2-nitro-N-(4-{[4-({2-nitrobenzoyl}amino)cyclohexyl]methyl}cyclohexyl)benzamide](/img/structure/B329767.png)
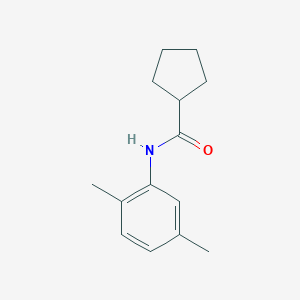

![3-(4-methoxyphenyl)-N-(4-{[3-(4-methoxyphenyl)acryloyl]amino}butyl)acrylamide](/img/structure/B329772.png)
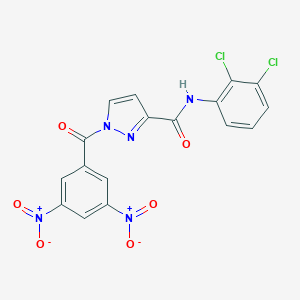
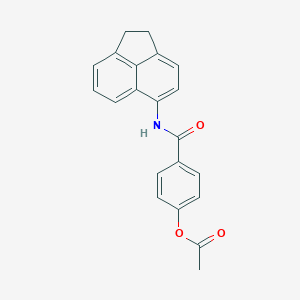
![3-cyclohexyl-N-(3-{[(3-cyclohexylpropanoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)propanamide](/img/structure/B329777.png)
![3-{4-nitrophenyl}-N-{4-[(3-{4-nitrophenyl}acryloyl)amino]cyclohexyl}acrylamide](/img/structure/B329780.png)
